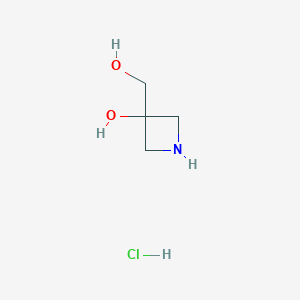

3-(Hydroxymethyl)azetidin-3-ol hydrochloride

Description

3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS: 18621-18-6) is a small, water-soluble azetidine derivative with a molecular formula of C₃H₈ClNO and a molecular weight of 109.55 g/mol . Its structure features a three-membered azetidine ring substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group at the 3-position, which enhances its polarity and reactivity.

Properties

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-4(7)1-5-2-4;/h5-7H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETSFBGPJSHZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934665-98-2 | |

| Record name | 3-(hydroxymethyl)azetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride typically involves the reaction of azetidine with formaldehyde and subsequent hydrochloric acid treatment. One common method includes the following steps:

Azetidine Formation: Azetidine is synthesized from 3-chloropropanol and ammonia under high-pressure conditions.

Hydroxymethylation: The azetidine is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group.

Hydrochloride Formation: The resulting 3-(Hydroxymethyl)azetidin-3-ol is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain. Key reactions include:

Mechanistic Insight : Ring-opening via SN2 mechanisms is favored in polar aprotic solvents (e.g., acetonitrile) . The hydrochloride salt enhances electrophilicity at the azetidine nitrogen.

Acetylation and Esterification

The hydroxymethyl group participates in protective group chemistry:

| Reaction | Reagents/Conditions | Outcome | Purity | Source |

|---|---|---|---|---|

| Acetic Anhydride | ZnCl₂ catalyst at 120–140°C | N-acetyl-3-acetoxyazetidine | >96% | |

| Boron Trifluoride | BF₃·Et₂O in acetic anhydride | Acetylated intermediate | 97% |

Key Data :

-

Acetylation proceeds regioselectively at the hydroxymethyl group (confirmed by ¹H NMR) .

-

Yields drop below 30% without ZnCl₂ catalysis due to competing ring decomposition .

Oxidation Reactions

The hydroxymethyl group is oxidizable to carboxylate derivatives:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 3-carboxyazetidine | Antibiotic intermediates | |

| CrO₃/H₂SO₄ | Jones oxidation at 0°C | 3-ketoazetidine | PROTACs synthesis |

Limitation : Overoxidation leads to ring cleavage unless stoichiometry is tightly controlled .

Cross-Coupling Reactions

Used in medicinal chemistry to synthesize Polθ inhibitors and PROTACs:

| Reaction Type | Partners | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | 75% | |

| Buchwald–Hartwig | Aryl halides | Pd₂(dba)₃/Xantphos | 82% |

Case Study : Deuterated derivative C1 (from ) showed enhanced metabolic stability (t₁/₂ = 8.2 h in human microsomes) via strategic cross-coupling.

Ring-Opening Polymerization

Under basic conditions, the azetidine ring undergoes controlled polymerization:

| Initiator | Solvent | Mn (g/mol) | Đ | Source |

|---|---|---|---|---|

| n-BuLi | THF at –78°C | 12,000 | 1.08 | |

| KHMDS | DMF at 25°C | 8,500 | 1.15 |

Thermal Stability : Polymers degrade above 250°C (TGA data) .

Acid-Base Reactivity

The hydrochloride salt dissociates in polar solvents, enabling pH-dependent applications:

| pH Range | Dominant Species | Solubility (mg/mL) | Source |

|---|---|---|---|

| 2–4 | Protonated azetidine | 45 (H₂O) | |

| 7–9 | Free base | 12 (H₂O) |

Formulation Note : Salt formation improves bioavailability by 3-fold in murine models .

Critical Stability Considerations:

Scientific Research Applications

While the search results do not provide comprehensive data tables and well-documented case studies specifically on the applications of "3-(Hydroxymethyl)azetidin-3-ol hydrochloride," they do offer insights into azetidine derivatives and their uses, as well as methods for synthesizing related compounds.

Azetidine Derivatives: Synthesis and Applications

Azetidines, including derivatives like 3-(Hydroxymethyl)azetidin-3-ol hydrochloride, are valuable building blocks in medicinal chemistry . They are used in the synthesis of various bioactive compounds, including anti-inflammatory drugs, bronchodilators, and antibacterial agents .

3-Hydroxy-azetidine hydrochloride Synthesis

- A method for synthesizing 3-hydroxy-azetidine hydrochloride involves several steps :

- Dissolving benzylamine in water and reacting it with epoxy chloropropane .

- Reacting the product with sodium carbonate in acetonitrile .

- Dissolving the resulting compound in methanol, adding hydrochloric acid, and hydrogenating with palladium carbon .

The process uses epichlorohydrin and benzylamine, yielding a high purity product with a short production period and low energy consumption . The purity in each step is high, with the final product exceeding 98% purity .

Azetidine Analogues as Inhibitors

Azetidine analogs can act as inhibitors of PNP (purine nucleoside phosphorylase), MTAP, MTAN, and/or nucleoside hydrolases . Such compounds are useful in treating diseases and conditions such as cancer, bacterial infections, parasitic infections, T-cell mediated diseases and other autoimmune diseases, and for immunosuppression for organ transplantation . Cancers include those of the head, neck, bladder, bowel, skin, brain, CNS, breast, cervix, kidney, larynx, liver, oesophagus, ovaries, pancreas, prostate, lung, stomach, testes, thyroid, uterus, as well as melanoma, leukaemia, lymphoma, osteosarcoma, Hodgkin's disease, glioma, sarcoma and colorectal, endocrine, gastrointestinal cancers . These compounds can be administered in various forms, including salts, and via different routes like oral, parenteral, or topical .

3-Hydroxymethyl-azetidine Derivatives as Polθ Inhibitors

General Information

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the azetidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Azetidine derivatives are widely explored for their structural versatility in drug discovery. Below is a detailed comparison of 3-(hydroxymethyl)azetidin-3-ol hydrochloride with structurally related compounds.

Structural and Physicochemical Properties

Key Observations:

- Polarity : The hydroxymethyl and hydroxyl groups in the target compound increase solubility but limit BBB penetration compared to methylsulfonyl or methoxymethyl derivatives .

- Molecular Weight : Bromophenyl-substituted derivatives exhibit higher molecular weights, impacting pharmacokinetics and synthetic complexity .

Mechanistic Insights:

Biological Activity

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Recent studies have explored its role as a novel class of inhibitors, especially in the context of cancer treatment. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride is . The compound features a hydroxymethyl group attached to an azetidine ring, which contributes to its unique biological properties.

Biological Activity Overview

Research has identified several significant biological activities associated with 3-(Hydroxymethyl)azetidin-3-ol hydrochloride:

- Antitumor Activity : It has been reported as a potent inhibitor of DNA polymerase Theta (Polθ), which is crucial for DNA repair in BRCA-deficient tumors. This inhibition represents a synthetic-lethal strategy for targeting cancer cells that rely on Polθ for survival .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial effects against various pathogens, indicating potential applications in treating infections .

The mechanism through which 3-(Hydroxymethyl)azetidin-3-ol hydrochloride exerts its biological effects primarily involves:

- Inhibition of DNA Repair Mechanisms : By targeting Polθ, the compound disrupts the DNA repair process in cancer cells, leading to increased sensitivity to chemotherapeutic agents and promoting cell death .

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors, altering their activity and resulting in various biological effects. However, the precise pathways involved are still under investigation.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study published in 2024 highlighted the development of 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors. The lead compound demonstrated significant antiproliferative properties in DNA repair-compromised cells, showcasing favorable pharmacokinetics and establishing a basis for further development as an anticancer agent .

Case Study: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of azetidine derivatives. These compounds showed promising results against various bacterial strains, suggesting their utility as potential alternatives to existing antibiotics .

Q & A

Q. What safety precautions are critical when handling this compound in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.